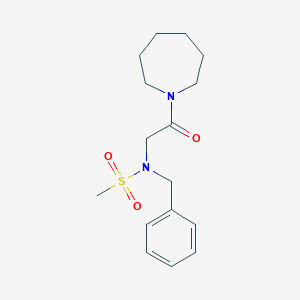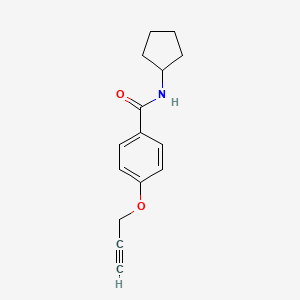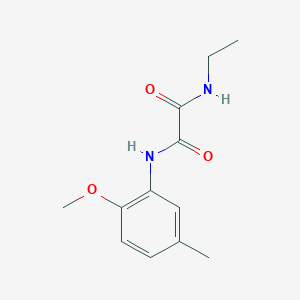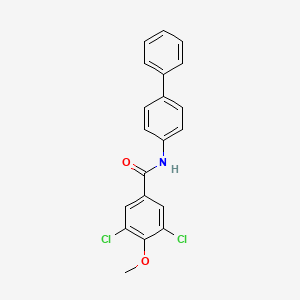![molecular formula C14H19NO3S B4695759 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine](/img/structure/B4695759.png)
4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine
Vue d'ensemble
Description
4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine, also known as MTEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine involves the inhibition of tubulin polymerization, which is essential for cell division and growth. By disrupting tubulin polymerization, 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine prevents the formation of microtubules, which are necessary for the proper functioning of cells. This leads to the inhibition of cell growth and division, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine has been found to inhibit the production of inflammatory cytokines, which are involved in the development of chronic pain and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine for lab experiments is its high selectivity for cancer cells, which minimizes the risk of toxicity to healthy cells. Additionally, 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine has a relatively low molecular weight, making it easier to administer and transport in vivo. However, one of the limitations of 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the investigation of 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine. One potential area of interest is the development of novel delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine and its potential applications in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the development of 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine analogs with improved efficacy and selectivity could also be a promising avenue for future research.
Conclusion:
In conclusion, 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine is a chemical compound that has shown significant potential in scientific research for its therapeutic applications. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the inhibition of cell growth and division. 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine has been studied for its anti-cancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential applications.
Applications De Recherche Scientifique
4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine has been investigated for its potential therapeutic applications in various fields of scientific research. One of the main areas of interest is cancer treatment, where 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine has shown promising results in inhibiting the growth of cancer cells. Additionally, 4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine has been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
[2-(2-methoxyethylsulfanyl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-10-11-19-13-5-3-2-4-12(13)14(16)15-6-8-18-9-7-15/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPUIEAQTFWNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,2-trimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4695683.png)
![2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4695690.png)
![2-{4-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4695695.png)

![ethyl 4-(2,7,7-trimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro-9H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-9-yl)benzoate](/img/structure/B4695704.png)
![2-methoxy-N-methyl-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4695714.png)

![N-{[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B4695727.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzenesulfonamide](/img/structure/B4695729.png)
![1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4695747.png)
![N-[3-(dimethylamino)propyl]-2,4,5-trimethoxybenzamide](/img/structure/B4695749.png)
![5-[1-(ethylsulfonyl)-3-piperidinyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4695752.png)

